molecular formula C10H10N2O2 B8587640 (3-Methoxyquinoxalin-5-yl)methanol

(3-Methoxyquinoxalin-5-yl)methanol

Cat. No.: B8587640
M. Wt: 190.20 g/mol
InChI Key: DIGFZXLQKKRSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxyquinoxalin-5-yl)methanol is a quinoxaline derivative featuring a methoxy group at position 3 and a hydroxymethyl group at position 5. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(3-methoxyquinoxalin-5-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3

InChI Key

DIGFZXLQKKRSNC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between (3-Methoxyquinoxalin-5-yl)methanol and structurally related compounds from the literature:

Compound Core Structure Substituents/Functional Groups Synthesis Highlights Characterization Methods
This compound Quinoxaline - Methoxy (C-3)
- Hydroxymethyl (C-5)
Not detailed in evidence Likely NMR, IR, mass spectrometry
Compound 7a/7b Thiophene-pyrazole hybrid - Amino, hydroxy pyrazole
- Cyano/ester groups (thiophene)
- Diamino substituents
Malononitrile/ethyl cyanoacetate + sulfur, triethylamine, 1,4-dioxane Spectral analyses (NMR, IR)
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides Quinoxaline-thiadiazole hybrid - Hydroxyquinoxaline (C-2)
- Thiadiazole ring
- Benzamide substituents
Not detailed, but involves coupling of hydroxyquinoxaline with thiadiazole intermediates Spectral analyses (NMR, IR)
(3-(3-Hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl) (aryl) methanones Quinoxaline-triazole hybrid - Hydroxyquinoxaline (C-2)
- Triazole ring
- Mercapto group
- Aryl methanone
Sulfur incorporation and triazole ring formation Spectral analyses (NMR, IR)

Key Observations:

Core Heterocycle Variations: The target compound uses a quinoxaline core, whereas compounds like 7a/7b are based on thiophene-pyrazole hybrids.

Functional Group Impact: The methoxy group in the target compound may enhance lipophilicity compared to the hydroxyquinoxaline derivatives in , which could increase solubility in polar solvents. Thiophene-based compounds (7a/7b ) feature cyano or ester groups, which are electron-withdrawing and may alter reactivity in nucleophilic substitutions.

Synthetic Strategies: The use of sulfur and malononitrile in suggests a focus on synthesizing electron-deficient thiophene systems, whereas quinoxaline derivatives in likely employ condensation reactions to form thiadiazole or triazole linkages.

Biological and Chemical Implications: Thiadiazole and triazole rings ( ) are known for antimicrobial and enzyme-inhibitory properties, whereas the hydroxymethyl group in the target compound could make it a candidate for prodrug design or polymer precursors.

Research Findings and Gaps

  • Spectral Characterization : All compounds in the evidence rely on NMR and IR for structural confirmation, suggesting these methods are standard for heterocyclic systems .
  • Biological Activity: While the target compound’s applications are unspecified, hydroxyquinoxaline derivatives in are often explored for antimicrobial or anticancer activity. The absence of sulfur in the target compound may reduce metal-binding capacity compared to thiadiazole/triazole analogs.
  • Synthetic Challenges: The target compound’s hydroxymethyl group may require protective strategies during synthesis, unlike the cyano/ester groups in , which are more stable under reaction conditions.

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